3-Cyclopropyl-1-(4-nitrophenyl)urea
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Overview
Description
3-Cyclopropyl-1-(4-nitrophenyl)urea is an organic compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a urea moiety, which is further substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 3-Cyclopropyl-1-(4-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-1-(4-nitrophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(4-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and cyclopropyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-(4-aminophenyl)urea: A reduction product of 3-Cyclopropyl-1-(4-nitrophenyl)urea.
4-Nitrophenylurea: Lacks the cyclopropyl group but retains the nitrophenyl and urea moieties.
Cyclopropylurea: Contains the cyclopropyl and urea groups but lacks the nitrophenyl substitution.
Uniqueness
This compound is unique due to the combination of its cyclopropyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclopropyl-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(11-7-1-2-7)12-8-3-5-9(6-4-8)13(15)16/h3-7H,1-2H2,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMUJATHBQCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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